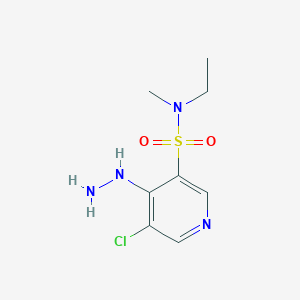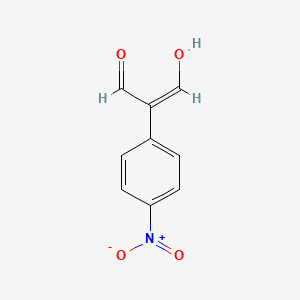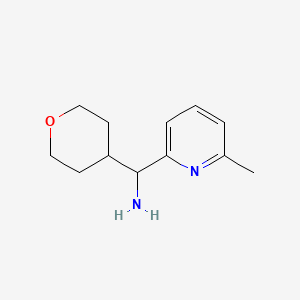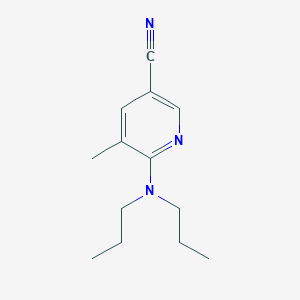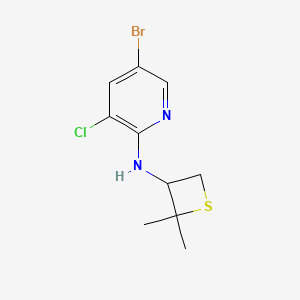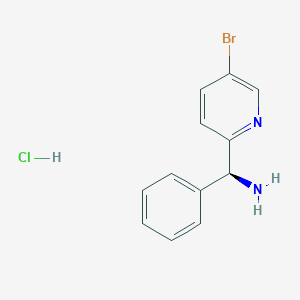
(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride is a chemical compound that belongs to the class of substituted pyridines. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a phenyl group attached to the methanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-phenylpyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Reductive Amination: The brominated intermediate is then subjected to reductive amination with (S)-phenylmethanamine. This step often requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Coupling: Formation of biaryl or aryl-alkene compounds.
Wissenschaftliche Forschungsanwendungen
(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A natural monoamine alkaloid with stimulant properties.
2-Phenethylamines: A class of compounds with various biological activities.
5-Amino-pyrazoles: Compounds with similar structural motifs and reactivity.
Uniqueness
(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride is unique due to the presence of both a bromopyridine and a phenylmethanamine moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1263094-49-0 |
|---|---|
Molekularformel |
C12H12BrClN2 |
Molekulargewicht |
299.59 g/mol |
IUPAC-Name |
(S)-(5-bromopyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H11BrN2.ClH/c13-10-6-7-11(15-8-10)12(14)9-4-2-1-3-5-9;/h1-8,12H,14H2;1H/t12-;/m0./s1 |
InChI-Schlüssel |
ZDNNKDNCXMJCNZ-YDALLXLXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](C2=NC=C(C=C2)Br)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


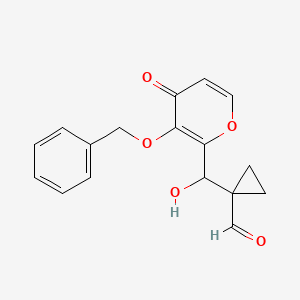
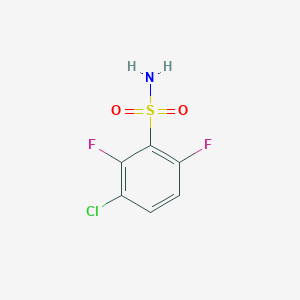
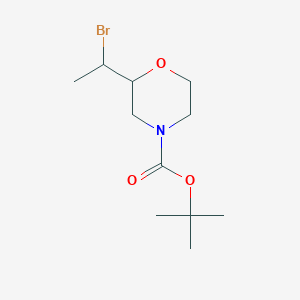

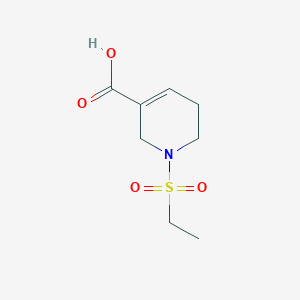
![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
![1-(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15228073.png)
